8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine
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Overview
Description
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine typically involves the following steps:
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Formation of the Quinoline Core: : The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
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Introduction of the Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced through electrophilic substitution reactions. For example, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base .
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Attachment of the Oxolan-2-ylmethyl Group: : The oxolan-2-ylmethyl group can be attached through nucleophilic substitution reactions. This involves the reaction of the quinoline derivative with an oxolan-2-ylmethyl halide in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide and a base for methylation; methanol and an acid catalyst for methoxylation.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, used as antimalarial agents.
Uniqueness
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
8-methoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-9-15(17-10-12-5-4-8-20-12)18-16-13(11)6-3-7-14(16)19-2/h3,6-7,9,12H,4-5,8,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDAOIONLNTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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